
1-bromo-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1H-pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C4H2BrNO2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1H-pyrrole-2,5-dione can be synthesized through the bromination of maleimide. The reaction typically involves the use of bromine (Br2) as the brominating agent in an organic solvent such as chloroform or dichloromethane. The reaction is carried out at room temperature, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of this compound can lead to the formation of 1H-pyrrole-2,5-dione.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrole-2,5-dione derivatives.
Oxidation Reactions: N-oxides of pyrrole-2,5-dione.
Reduction Reactions: Reduced forms of pyrrole-2,5-dione.
Scientific Research Applications
1-Bromo-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-bromo-1H-pyrrole-2,5-dione involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted derivatives. The compound can also interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
1-Bromo-1H-pyrrole-2,5-dione can be compared with other similar compounds such as:
1-Chloro-1H-pyrrole-2,5-dione: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and properties.
1-Iodo-1H-pyrrole-2,5-dione: Contains an iodine atom, which makes it more reactive than the bromo derivative.
1H-Pyrrole-2,5-dione: The parent compound without any halogen substitution. It is less reactive compared to its halogenated derivatives.
The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
45514-47-4 |
|---|---|
Molecular Formula |
C4H2BrNO2 |
Molecular Weight |
175.97 g/mol |
IUPAC Name |
1-bromopyrrole-2,5-dione |
InChI |
InChI=1S/C4H2BrNO2/c5-6-3(7)1-2-4(6)8/h1-2H |
InChI Key |
RGKCBZXUQPAWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


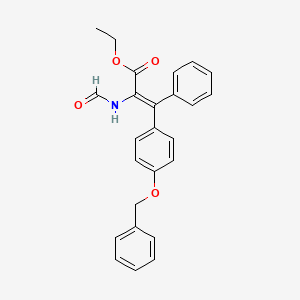
![(2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B15131656.png)
![2-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-5-methyl-2,3-dihydropyran-6-one](/img/structure/B15131675.png)

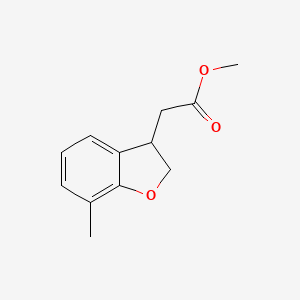
![3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B15131698.png)

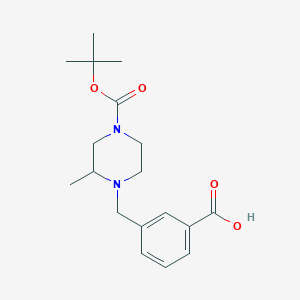

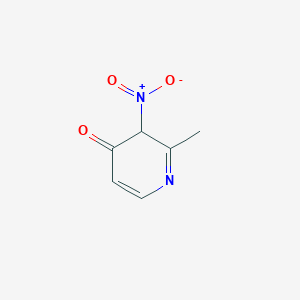
![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15131739.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15131741.png)
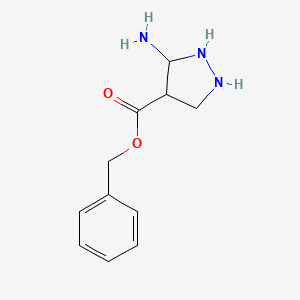
![4-[(2,2-Dimethylpropanoyl)oxy]benzenesulfonic acid sodium](/img/structure/B15131749.png)
